molecular formula C30H28N6O6S4 B576632 (1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione CAS No. 12794-85-3

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

Cat. No.: B576632
CAS No.: 12794-85-3
M. Wt: 696.83
InChI Key: SXBQNTSVIHOGMY-CCLSORJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[122201,1203,1104,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[122201,1203,1104,9]octadeca-4,6,8-triene-13,17-dione is a compound produced by the fungus Acrostalagmus luteoalbus(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is known for its immunosuppressive and cytotoxic properties .

Preparation Methods

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione is typically isolated from the ethanol extract of the biomass of Acrostalagmus luteoalbus. The separation of compounds from the extract is done using an isocratic method involving water with 0.1% formic acid and methanol in a ratio of 40/60 for 15 minutes, followed by a gradient of 100% methanol for 50 minutes at a flow rate of 0.2 mL/min . The isolation process involves paper and thin-layer chromatography using various solvent systems .

Chemical Reactions Analysis

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include periodate-permanganate spray reagent for detection in chromatographic procedures . The major products formed from these reactions are typically other isomeric forms of melinacidin, such as melinacidin III and melinacidin IV .

Scientific Research Applications

(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione has several scientific research applications due to its bioactive properties. It has been studied for its immunosuppressive and cytotoxic effects, making it valuable in medical research for potential therapeutic applications . Additionally, melinacidin II is used in microbiological research to study its effects on various bacterial and fungal strains . Its unique structure also makes it a subject of interest in chemical research for the development of new antibiotics .

Properties

CAS No.

12794-85-3

Molecular Formula

C30H28N6O6S4

Molecular Weight

696.83

InChI

InChI=1S/C30H28N6O6S4/c1-25-21(39)36-20-29(15-9-5-7-11-17(15)32-20,18(38)30(36,46-43-25)24(42)33(25)2)26-12-27-22(40)34(3)28(13-37,45-44-27)23(41)35(27)19(26)31-16-10-6-4-8-14(16)26/h4-11,18-20,31-32,37-38H,12-13H2,1-3H3/t18?,19-,20+,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

SXBQNTSVIHOGMY-CCLSORJBSA-N

SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C

Origin of Product

United States

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